Crystallographic Evidence: Vinyl Group Spacing
Single-crystal X-ray diffraction analysis reveals a critical topochemical parameter for potential solid-state polymerization. For MAIPGal, the distance between potentially reactive vinyl carbon atoms of adjacent methacrylate groups in the crystal lattice is 5.065 Å [1]. This is significantly shorter than the corresponding distance of ≥ 6.439 Å observed in the crystal structure of the glucose-derived analog, 1,2:5,6-di-O-isopropylidene-3-O-methacryloyl-α-D-glucofuranose [1].
| Evidence Dimension | Intermolecular distance between vinyl carbon atoms in the crystal lattice |
|---|---|
| Target Compound Data | 5.065 (5) Å |
| Comparator Or Baseline | 1,2:5,6-di-O-isopropylidene-3-O-methacryloyl-α-D-glucofuranose: ≥ 6.439 (3) Å |
| Quantified Difference | MAIPGal's vinyl groups are at least 1.374 Å (27%) closer in the solid state. |
| Conditions | Single-crystal X-ray diffraction at room temperature; CCDC references 126258 and 126259. |
Why This Matters
A shorter intermolecular vinyl group distance is a prerequisite for efficient topochemical solid-state polymerization, making MAIPGal a more viable candidate than its glucose analog for solvent-free polymer synthesis or the fabrication of crystalline polymer networks.
- [1] Ojala, W. H., Gleason, W. B., Connelly, M. P. E., Wallis, R. R., & Kremer, J. J. (1996). Polymerizable Methacrylate Carbohydrate Derivatives: 1,2:3,4-Di-O-isopropylidene-6-O-methacryloyl-α-D-galactopyranose and 1,2:5,6-Di-O-isopropylidene-3-O-methacryloyl-α-D-glucofuranose. Acta Crystallographica Section C, 52(1), 155-158. View Source
